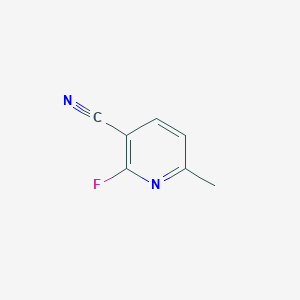

2-fluoro-1-iodo-3-methoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-fluoro-1-iodo-3-methoxybenzene” is a chemical compound with the molecular formula C7H6FIO . It is a derivative of benzene, which is one of the most fundamental structures in organic chemistry .

Synthesis Analysis

The synthesis of “this compound” and similar compounds can be achieved through nucleophilic aromatic substitution with sodium methoxide . This reaction provides good to excellent yields of desired methoxylated products . Suzuki coupling of selected mono- and dimethoxy haloarenes with chlorinated phenylboronic acids yielded methoxylated derivatives .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with fluorine, iodine, and methoxy functional groups attached to it . The exact mass of the molecule is 251.94474 g/mol .Chemical Reactions Analysis

The chemical reactions involving “this compound” are typically electrophilic aromatic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 252.02 g/mol . It has a topological polar surface area of 9.2 Ų .Applications De Recherche Scientifique

1. Conformational Analysis

- Conformation of α,α,α-Trifluoroanisoles : The proton and fluorine NMR spectra of samples containing compounds similar to 2-fluoro-1-iodo-3-methoxybenzene were studied. These studies help understand the molecular conformation and rotational potential about bonds in such molecules (Barnes et al., 1989).

2. Chemical Synthesis and Reactions

- Copper(I)-Catalyzed Arylation of Amines : Research indicates that compounds like this compound can be involved in copper(I)-catalyzed arylation reactions, showcasing their potential in synthetic organic chemistry (Averin et al., 2017).

3. Molecular Ordering in Liquid Crystals

- Ordering of Smectogens in Liquid Crystals : Studies on molecular ordering of smectogenic compounds provide insights into the behavior of liquid crystals under various conditions. This research can be extrapolated to understanding similar compounds like this compound (Ojha, 2005).

4. Crystallographic Studies

- Crystal Structure Analysis : The crystal structure of related compounds has been analyzed to understand molecular interactions and stability. Such studies provide a foundation for understanding the crystallography of this compound (Saeed et al., 2009).

5. Reaction Mechanisms and Ion Formation

- Formation of Unusual Ions : Research into the reaction mechanisms of similar compounds has led to the discovery of novel ions and provides insights into the chemical reactivity of this compound (Dahlke & Kass, 1992).

6. Photophysical Properties

- Fluorogenic Aldehydes in Aldol Reactions : The study of fluorogenic aldehydes in monitoring aldol reactions offers information on the photophysical properties of related fluorinated compounds (Guo & Tanaka, 2009).

Mécanisme D'action

The mechanism of action for the reactions involving “2-fluoro-1-iodo-3-methoxybenzene” is based on the principles of electrophilic aromatic substitution . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton to yield the final product .

Safety and Hazards

Orientations Futures

The synthesis of “2-fluoro-1-iodo-3-methoxybenzene” and similar compounds is of interest in the field of organic chemistry, particularly in the synthesis of polychlorinated biphenyls (PCBs) derivatives . Future research may focus on optimizing the synthesis process and exploring the potential applications of these compounds .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-fluoro-1-iodo-3-methoxybenzene involves the introduction of a fluorine atom and an iodine atom onto a methoxybenzene ring.", "Starting Materials": [ "3-methoxybenzene", "fluorine gas", "iodine", "catalyst (e.g. copper(I) iodide)" ], "Reaction": [ "Bromination of 3-methoxybenzene using bromine and a catalyst (e.g. iron(III) bromide) to form 2-bromo-3-methoxybenzene", "Substitution of the bromine atom with a fluorine atom using fluorine gas and a catalyst (e.g. silver(I) fluoride) to form 2-fluoro-3-methoxybenzene", "Iodination of 2-fluoro-3-methoxybenzene using iodine and a catalyst (e.g. copper(I) iodide) to form 2-fluoro-1-iodo-3-methoxybenzene" ] } | |

Numéro CAS |

1080673-30-8 |

Formule moléculaire |

C7H6FIO |

Poids moléculaire |

252 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.